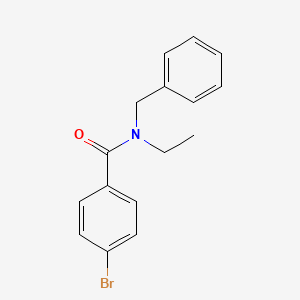

N-benzyl-4-bromo-N-ethylbenzamide

描述

Significance of Substituted Benzamide (B126) Scaffolds in Contemporary Organic Synthesis

Substituted benzamide scaffolds are fundamental building blocks in modern organic synthesis. researchgate.net Their prevalence stems from their structural versatility and their presence in a wide array of pharmaceutically active compounds. researchgate.net The benzamide core can be readily modified with various substituents on both the benzene (B151609) ring and the amide nitrogen, allowing for the fine-tuning of the molecule's steric and electronic properties. This adaptability makes them crucial intermediates in the construction of complex molecular architectures. researchgate.net

Researchers have extensively utilized benzamide scaffolds to develop compounds with a range of biological activities. ontosight.ai For instance, they form the backbone of molecules designed as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ai The ability to systematically alter the substitution pattern on the benzamide framework allows chemists to explore structure-activity relationships, a key aspect of drug discovery and development. nih.gov

Strategic Design Considerations for N-Benzylated and Halogenated Amide Derivatives

The specific structural features of N-benzyl-4-bromo-N-ethylbenzamide, namely the N-benzyl group and the bromine atom at the 4-position of the benzoyl ring, are not arbitrary. These modifications are strategic choices that significantly influence the compound's chemical behavior and potential interactions with biological systems.

Halogenation: The presence of a halogen atom, in this case, bromine, on the aromatic ring is another key design element. Halogenation of the benzamide scaffold is a common strategy in medicinal chemistry. bohrium.com The bromine atom at the 4-position can influence the compound's electronic properties through its inductive and resonance effects. ontosight.ai Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. ontosight.ai Studies have shown that halogen substitution, particularly at the 4-position of the benzamide ring, can lead to high affinities for specific biological targets. bohrium.com

Historical Development of Benzamide Research with Relevance to this compound

The journey to understanding complex molecules like this compound is built upon a rich history of benzamide research. Early investigations into benzamides laid the groundwork for their synthesis and characterization. researchgate.net Over the years, the focus has expanded to explore their diverse applications, particularly in medicinal chemistry. researchgate.net

The development of various synthetic methodologies has been crucial. Techniques for the formation of the amide bond, the core of the benzamide structure, have been refined over decades. researchgate.net Similarly, methods for the selective introduction of substituents onto the aromatic ring and the amide nitrogen have become increasingly sophisticated. acs.orgnih.gov For instance, research into the regioselective ortho-halogenation of N-aryl amides has provided precise tools for creating specifically substituted benzamides. rsc.org

The exploration of structure-activity relationships in different classes of benzamides has also been a significant driver of research. Studies on various substituted benzamides have revealed how different functional groups contribute to their biological activities, guiding the design of new and more potent compounds. researchgate.netnih.gov This cumulative knowledge provides the essential context for understanding the rationale behind the specific design of this compound and for predicting its potential chemical and biological properties.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below.

| Property | Value |

| CAS Number | 346690-25-3 moldb.comchemsrc.com |

| Molecular Formula | C16H16BrNO moldb.com |

| Molecular Weight | 318.21 g/mol moldb.com |

This table presents key identifiers and physical properties of the compound.

Related Compounds

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-4-bromo-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(17)11-9-14/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGCHKVBJKBTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of N Benzyl 4 Bromo N Ethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The following sections detail the analysis of N-benzyl-4-bromo-N-ethylbenzamide using various NMR techniques. Due to the presence of rotational isomers (rotamers) around the amide C-N bond, the NMR spectra are expected to show two sets of signals for the N-benzyl and N-ethyl groups, a common feature in N,N-disubstituted amides.

Comprehensive ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl, benzyl (B1604629), and 4-bromobenzoyl moieties. The presence of rotamers leads to a doubling of some signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl-CH₃ | ~1.1-1.3 | Triplet | ~7.0 | 3H |

| Ethyl-CH₂ | ~3.3-3.6 | Quartet | ~7.0 | 2H |

| Benzyl-CH₂ | ~4.6-4.8 | Singlet | - | 2H |

| Aromatic H (benzyl) | ~7.2-7.4 | Multiplet | - | 5H |

| Aromatic H (4-bromobenzoyl) | ~7.3-7.6 | AA'BB' system | - | 4H |

The ethyl group protons are expected to appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group, characteristic of an ethyl group attached to a nitrogen atom. The benzylic protons will likely appear as a singlet, or two closely spaced singlets for the rotamers. The aromatic protons of the benzyl group will resonate in the typical aromatic region. The protons on the 4-bromobenzoyl ring are expected to form a complex AA'BB' spin system, appearing as two doublets.

In-Depth ¹³C NMR Spectral Analysis: Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | ~13-15 |

| Ethyl-CH₂ | ~42-45 |

| Benzyl-CH₂ | ~51-55 |

| Aromatic C-Br | ~125-127 |

| Aromatic C (benzyl) | ~127-129 |

| Aromatic C (4-bromobenzoyl) | ~129-132 |

| Aromatic C-N (benzyl) | ~136-138 |

| Aromatic C-C=O | ~135-137 |

| Amide C=O | ~170-172 |

The carbonyl carbon of the amide is expected to be the most downfield signal. The various aromatic carbons will resonate in the 125-138 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the ethyl and benzyl groups will appear in the upfield region of the spectrum.

Advanced Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While specific experimental 2D NMR data for this compound is not available in the reviewed literature, the application of such techniques would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the ethyl-CH₂ and ethyl-CH₃ protons. It would also help to delineate the coupling networks within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons (e.g., ethyl-CH₂ to its corresponding carbon, benzyl-CH₂ to its carbon, and aromatic C-H bonds).

Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic Vibrational Modes and Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show several key absorption bands.

Predicted FTIR Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Amide C=O Stretch | 1650-1630 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-N Stretch | 1400-1200 | Medium |

| C-Br Stretch | 600-500 | Medium-Strong |

The most prominent peak is anticipated to be the strong absorption from the amide carbonyl (C=O) stretch. The spectrum will also feature absorptions corresponding to the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-N stretching of the amide. The presence of the carbon-bromine bond would be confirmed by a peak in the lower frequency region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Delineation

High-resolution mass spectrometry provides the accurate mass of a molecule, which can be used to determine its elemental composition.

Accurate Mass Measurement and Elemental Composition Determination

The molecular formula for this compound is C₁₆H₁₆BrNO. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (M+ and M+2).

Predicted HRMS Data:

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M]⁺ | 317.0415 | 319.0395 |

| [M+H]⁺ | 318.0493 | 320.0473 |

| [M+Na]⁺ | 340.0313 | 342.0292 |

The fragmentation of this compound under mass spectrometry conditions would likely involve cleavage at the amide bond. Common fragments would include the benzoyl cation and its derivatives, as well as fragments corresponding to the N-benzyl-N-ethylamino portion of the molecule.

Detailed Fragmentation Analysis and Proposed Mechanistic Pathways

A primary fragmentation pathway for this compound would likely involve the cleavage of the C-N bond, which is a common fragmentation route for amides and benzylamines. clockss.orgresearchgate.net This can occur in two principal ways:

Formation of the Benzyl Cation: Cleavage of the bond between the nitrogen and the benzyl group would result in the formation of a stable benzyl cation (C7H7+) at m/z 91. This is a very common and often abundant fragment in the mass spectra of benzyl-containing compounds. nih.govresearchgate.net

Formation of the Acylium Ion: Alpha-cleavage adjacent to the carbonyl group is another characteristic fragmentation of amides. This would lead to the formation of the 4-bromobenzoyl cation (C7H4BrO+). Due to the presence of bromine isotopes (79Br and 81Br in approximately equal abundance), this fragment would appear as a characteristic doublet at m/z 183 and 185.

Further fragmentation of the 4-bromobenzoyl cation can occur through the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for acylium ions, to yield the 4-bromophenyl cation (C6H4Br+) at m/z 155 and 157.

Another plausible fragmentation pathway involves the McLafferty rearrangement, if applicable, or other intramolecular hydrogen rearrangements, which are common in molecules with flexible side chains. Additionally, the presence of the bromine atom can influence the fragmentation, with the potential loss of a bromine radical (Br•) from the molecular ion or subsequent fragments. acs.orgacs.orgosti.gov

Proposed Fragmentation Pathways:

[M]+• → [C7H7]+ + [C9H9BrNO]• (Formation of benzyl cation)

[M]+• → [C7H4BrO]+ + [C9H12N]• (Formation of 4-bromobenzoyl cation)

[C7H4BrO]+ → [C6H4Br]+ + CO (Loss of CO from the acylium ion)

[M]+• → [M-Br]+ + Br• (Loss of bromine radical)

The relative abundance of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometry experiment.

Single Crystal X-ray Diffraction (SCXRD) Analysis

A definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, based on the analysis of structurally similar N,N-disubstituted benzamides and halogenated aromatic compounds, a prediction of its crystallographic properties can be made. rsc.orgtandfonline.comiucr.orgmdpi.comnih.govmdpi.comiucr.orgmdpi.comclockss.org

N,N-disubstituted benzamides often crystallize in centrosymmetric space groups, with the monoclinic system being quite common. mdpi.com For instance, polymorphs of 2-benzoyl-N,N-diethylbenzamide have been found to crystallize in the monoclinic space group I2/a and the orthorhombic space group P212121. mdpi.com Given the presence of a chiral center is unlikely in the solid state for this compound, a centrosymmetric space group such as P21/c (monoclinic) or P-1 (triclinic) would be a reasonable prediction. iucr.org

The unit cell parameters would be influenced by the size and packing of the molecules. Based on related structures, the cell volume would likely be in the range of 1500-2000 ų.

Predicted Crystallographic Data:

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 20 - 28 |

| β (°) | 90 - 105 |

| Z | 4 |

Note: These are predicted values based on analogous structures and would require experimental verification.

The molecular geometry of this compound would be characterized by several key features. The amide group is expected to be nearly planar due to resonance, although some pyramidalization at the nitrogen atom is possible. nih.gov The phenyl rings are not expected to be coplanar with the amide group due to steric hindrance between the benzyl and ethyl substituents.

Predicted Bond Lengths and Angles:

| Bond/Angle | Predicted Value |

| C=O bond length (Å) | ~1.23 |

| C-N (amide) bond length (Å) | ~1.35 |

| C-Br bond length (Å) | ~1.90 |

| C-N-C bond angle (°) | ~118 |

| O=C-N bond angle (°) | ~122 |

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces. Although there are no classic hydrogen bond donors (like N-H or O-H), weak C-H···O and C-H···π interactions are likely to play a significant role in stabilizing the crystal structure. rsc.orgmdpi.com

Halogen Bonding: The bromine atom on the phenyl ring can also participate in halogen bonding (C-Br···O or C-Br···π interactions), where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich region of a neighboring molecule. iucr.org These directional interactions can further influence the crystal packing arrangement.

Computational and Theoretical Investigations of N Benzyl 4 Bromo N Ethylbenzamide

Density Functional Theory (DFT) Based Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bldpharm.com It is a widely used tool for predicting molecular properties with high accuracy. bldpharm.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. For a flexible molecule like N-benzyl-4-bromo-N-ethylbenzamide, this involves exploring its conformational energy landscape. Rotations around the C-N amide bond and the N-CH₂ benzyl (B1604629) bond give rise to various conformers.

Geometry optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can identify the stable conformers and their relative energies. bldpharm.com The analysis would likely reveal that the most stable conformer exhibits minimal steric hindrance, with the bulky benzyl and ethyl groups oriented to be as far apart as possible. The planarity of the amide group is a key structural feature, though slight pyramidalization at the nitrogen atom can occur.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C-Ph) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~90° | 0.00 |

| 2 | ~180° | 1.52 |

| 3 | ~0° | 2.89 |

| 4 | ~-90° | 0.00 |

This table presents hypothetical data derived from typical conformational analyses of similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ontosight.ai

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromobenzoyl moiety, specifically on the bromine atom and the phenyl ring, due to the presence of lone pairs on the bromine and the π-system. The LUMO is likely distributed over the benzoyl group's carbonyl and the attached phenyl ring, which can accept electron density. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.53 |

This table contains hypothetical values typical for similar aromatic amides, calculated at the B3LYP/6-311++G(d,p) level of theory.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. moldb.com The simulation of these spectra serves as a valuable tool for confirming the molecular structure by comparing the calculated frequencies with experimental data. bldpharm.com A Potential Energy Distribution (PED) analysis can further be used to assign the calculated vibrational modes to specific functional groups.

Key vibrational modes for this compound would include the C=O stretching of the amide, C-N stretching, aromatic C-H stretching, and the C-Br stretching. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the theoretical model.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies

| Functional Group | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch (Amide) | 1715 | 1681 | ~1670-1690 |

| C-N Stretch | 1380 | 1352 | ~1340-1360 |

| Aromatic C-H Stretch | 3105 | 3043 | ~3030-3060 |

| C-Br Stretch | 650 | 637 | ~630-650 |

This table presents hypothetical data. Experimental values are typical ranges for the specified functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides information on static molecules, Molecular Dynamics (MD) simulations are employed to study their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational dynamics, flexibility, and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the molecule explores different conformations and how it interacts with solvent molecules through various non-covalent interactions. This is particularly important for understanding how the molecule behaves in a biological or chemical system.

Table 4: Typical Parameters for an MD Simulation

| Parameter | Value/Setting |

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P (for water) |

| Simulation Time | 500 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

This table lists typical parameters used in molecular dynamics simulations.

Quantum Chemical Reactivity Descriptors and Global Reactivity Indices

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. These descriptors provide a quantitative basis for concepts like electrophilicity and nucleophilicity.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η) : This measures the resistance to charge transfer and is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Nucleophilicity Index (N) : This indicates the electron-donating ability of a molecule. There are several scales; one common approach is based on the HOMO energy.

These indices help in predicting how this compound would behave in a chemical reaction, identifying it as a potential electrophile or nucleophile.

Table 5: Hypothetical Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.015 |

| Global Hardness (η) | 2.765 |

| Electrophilicity Index (ω) | 2.91 |

These values are calculated based on the hypothetical HOMO and LUMO energies from Table 2.

Global Hardness and Softness Analysis

Global hardness and softness are fundamental concepts in chemical reactivity theory, providing insights into the stability and reactivity of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical Background

Within the framework of DFT, the global hardness (η) and its inverse, the global softness (S), are measures of the resistance of a chemical species to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting it is more polarizable and reactive.

The calculations for these properties are based on Koopmans' theorem, which relates the ionization potential (I) and electron affinity (A) to the HOMO and LUMO energies (EHOMO and ELUMO), respectively. The following equations are used to determine these global reactivity descriptors:

Ionization Potential (I): I = -EHOMO

Electron Affinity (A): A = -ELUMO

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

Global Hardness (η): η = (I - A) / 2 = (-EHOMO + ELUMO) / 2

Global Softness (S): S = 1 / η

A higher value of global hardness and a lower value of global softness are associated with greater molecular stability. ossila.comresearchgate.net These parameters are crucial in understanding various aspects of molecular interactions, including chemical reactions and biological activity. For instance, a detailed analysis of these descriptors can help in predicting the reactive sites of a molecule for nucleophilic and electrophilic attacks. nih.gov

Fictional Data for Illustrative Purposes

To demonstrate how such an analysis would be presented, the following table contains a hypothetical set of calculated quantum chemical parameters for this compound. It is crucial to note that these values are for illustrative purposes only and are not based on actual experimental or computational data for this specific compound.

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -6.50 |

| Energy of LUMO | ELUMO | -1.20 |

| Energy Gap | ΔE | 5.30 |

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 1.20 |

| Global Hardness | η | 2.65 |

| Global Softness | S | 0.38 |

| This table is interactive. Users can sort and filter the data. |

Based on this hypothetical data, this compound would be characterized as a relatively hard molecule, indicating significant stability. The large energy gap suggests that a substantial amount of energy would be required to excite an electron from the HOMO to the LUMO, thus implying lower chemical reactivity. researchgate.net The values of global hardness and softness would further quantify this assessment, providing a basis for comparison with other related compounds in theoretical studies. nih.govbldpharm.com

Reaction Mechanisms and Mechanistic Elucidation Involving N Benzyl 4 Bromo N Ethylbenzamide

Mechanistic Pathways of Amide Bond Formation Relevant to N-benzyl-4-bromo-N-ethylbenzamide

The synthesis of this compound, a tertiary amide, fundamentally relies on the formation of an amide bond. This can be achieved through several mechanistic pathways, most commonly involving the reaction of an activated carboxylic acid derivative with a secondary amine.

A primary route for the synthesis of this compound involves the acylation of N-ethylbenzylamine with a 4-bromobenzoyl derivative. The most common method utilizes 4-bromobenzoyl chloride as the acylating agent. The mechanism proceeds via a nucleophilic acyl substitution . The lone pair of the nitrogen atom in N-ethylbenzylamine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and yielding the protonated amide. A subsequent deprotonation by a base, such as pyridine (B92270) or triethylamine, affords the final this compound product.

Alternatively, 4-bromobenzoic acid can be used directly if a suitable coupling reagent is employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxylic acid. For instance, with DCC, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by N-ethylbenzylamine in a manner analogous to the acid chloride, forming the amide and dicyclohexylurea as a byproduct. researchgate.net

Another relevant, albeit less direct, method is transamidation . nih.gov While not a primary synthetic route for this specific molecule, it is a potential transformation. This process would involve the reaction of a primary or secondary amide with N-ethylbenzylamine, typically under harsh conditions or with specific catalysts, to exchange the amine moiety. nih.govresearchgate.net

The reactivity in these amide bond formation reactions is influenced by electronic factors. The electron-withdrawing nature of the bromine atom on the 4-bromobenzoyl moiety can slightly enhance the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by the amine.

Regio- and Chemoselective Transformations of the 4-Bromophenyl Moiety

The 4-bromophenyl group in this compound is a key site for further functionalization, allowing for the introduction of complexity to the molecule. The bromine atom can be selectively transformed through various metal-catalyzed and substitution reactions.

Metal-Catalyzed Cross-Coupling Reaction Mechanisms (e.g., C-C, C-N, C-O Bond Formation)

The bromine atom on the aromatic ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer powerful methods for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. evitachem.combeilstein-journals.org

Suzuki Coupling: To form a C-C bond, this compound can be reacted with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net

Buchwald-Hartwig Amination: For C-N bond formation, the 4-bromophenyl moiety can be coupled with an amine in the presence of a palladium catalyst and a strong base. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the new C-N bond. beilstein-journals.org

Heck Coupling: This reaction allows for the formation of a C-C bond with an alkene. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which, after reductive elimination of HBr (neutralized by a base), regenerates the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the success of these reactions, influencing the rate and selectivity. Bidentate phosphine (B1218219) ligands like Xantphos are often effective in these transformations. beilstein-journals.org

Nucleophilic and Electrophilic Aromatic Substitution Reaction Pathways

While metal-catalyzed reactions are more common for transforming aryl halides, nucleophilic and electrophilic aromatic substitution pathways are also mechanistically relevant.

Nucleophilic Aromatic Substitution (SNA_r): Direct substitution of the bromine atom by a nucleophile is generally difficult on an unactivated aryl halide. wikipedia.orglibretexts.org However, the presence of a strongly electron-withdrawing group ortho or para to the halogen can facilitate this reaction via an addition-elimination mechanism, proceeding through a resonance-stabilized Meisenheimer complex. libretexts.orgscribd.compressbooks.pub The amide group itself is a deactivating group, but its effect is not as strong as a nitro group. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for a successful SNAr reaction on this compound.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 4-bromophenyl moiety is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of both the bromine atom and the amide group. libretexts.orgmasterorganicchemistry.com Both substituents are ortho-, para-directing (due to the lone pairs on the bromine and the nitrogen of the amide that can be donated through resonance), but their deactivating nature makes further substitution challenging. libretexts.org If an electrophilic substitution were to occur, it would likely be directed to the positions ortho to the bromine atom (positions 3 and 5), as the directing effect of the bromine would reinforce the ortho-directing effect of the amide group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lkouniv.ac.inmsu.edu

Reactivity Profiling of the N-Benzyl and N-Ethyl Substituents

The N-benzyl and N-ethyl groups of this compound also exhibit characteristic reactivities.

The benzylic protons of the N-benzyl group are susceptible to radical abstraction or deprotonation under certain conditions. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator could potentially occur at the benzylic position, although competitive reactions on the aromatic ring might be an issue.

The N-ethyl group is generally less reactive. However, both the N-benzyl and N-ethyl groups can be involved in rearrangement reactions or cleaved under specific reductive or oxidative conditions. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the amide carbonyl to a methylene (B1212753) group, yielding the corresponding tertiary amine, N-(4-bromobenzyl)-N-ethylbenzylamine. libretexts.orglibretexts.org

The nitrogen atom of the amide can also be a site of reactivity. While amides are generally poor nucleophiles due to resonance delocalization of the nitrogen lone pair, they can be N-alkylated, although this typically requires strong bases and alkylating agents. nih.gov

Stereochemical Control and Diastereoselective/Enantioselective Processes

This compound itself is achiral. However, stereocenters can be introduced through various reactions, and the existing structural features can influence the stereochemical outcome of such transformations.

If a chiral center is introduced into the molecule, for example, by using a chiral amine or acylating agent in its synthesis, diastereoselective reactions could be possible. The bulky N-benzyl and N-ethyl groups can create a specific steric environment around the reactive centers, potentially directing incoming reagents to one face of the molecule over the other.

For instance, if a prochiral group were to be introduced on the 4-bromophenyl moiety and subsequently reacted, the existing amide structure could influence the stereoselectivity of the reaction. While there is no specific literature on diastereoselective or enantioselective reactions involving this compound, studies on similar N-benzyl amide systems have shown that the conformation of the amide can influence the stereochemical outcome of reactions at a distance. nih.govresearchgate.net

Furthermore, the development of chiral catalysts for the cross-coupling reactions mentioned in section 5.2.1 could potentially lead to enantioselective transformations of the 4-bromophenyl group, creating atropisomers if the resulting biaryl product has hindered rotation.

The table below summarizes the key reactive sites and potential transformations of this compound based on the mechanistic principles discussed.

| Reactive Site | Reaction Type | Reagents and Conditions | Mechanistic Pathway | Potential Products |

| Amide Carbonyl | Amide bond formation | 4-Bromobenzoyl chloride, N-ethylbenzylamine, base | Nucleophilic Acyl Substitution | This compound |

| Amide Carbonyl | Amide bond formation | 4-Bromobenzoic acid, N-ethylbenzylamine, DCC | Nucleophilic Acyl Substitution (via O-acylisourea) | This compound |

| 4-Bromophenyl (C-Br) | C-C Coupling | Arylboronic acid, Pd catalyst, base | Suzuki Coupling | Biaryl derivatives |

| 4-Bromophenyl (C-Br) | C-N Coupling | Amine, Pd catalyst, base | Buchwald-Hartwig Amination | N-Aryl derivatives |

| 4-Bromophenyl (C-Br) | C-C Coupling | Alkene, Pd catalyst, base | Heck Coupling | Alkenyl-substituted derivatives |

| 4-Bromophenyl (C-Br) | Nucleophilic Substitution | Strong nucleophile, high temperature | SNAr (Addition-Elimination) | Substituted phenyl derivatives |

| 4-Bromophenyl (Aromatic C-H) | Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Substituted phenyl derivatives |

| Amide Carbonyl | Reduction | LiAlH₄ | Nucleophilic Acyl Substitution | N-(4-bromobenzyl)-N-ethylbenzylamine |

| N-Benzyl (Benzylic C-H) | Radical Halogenation | NBS, initiator | Radical Chain Reaction | N-(α-bromobenzyl) derivatives |

Chemical Derivatization and Advanced Functionalization of N Benzyl 4 Bromo N Ethylbenzamide

Strategic Modifications at the Bromine Position

The presence of a bromine atom on the phenyl ring is a key feature of N-benzyl-4-bromo-N-ethylbenzamide, offering a prime handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are pivotal for elaborating the core structure and introducing diverse functionalities.

Introduction of Diverse Aryl and Heteroaryl Moieties via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new aryl-aryl or aryl-heteroaryl bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these reactions. For instance, in a Suzuki-Miyaura coupling, the compound could be reacted with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide array of substituted phenyl rings, polycyclic aromatic systems, or various heteroaromatic groups such as pyridines, thiophenes, and furans. The choice of ligands on the palladium catalyst, the base, and the solvent system would be crucial in optimizing the reaction yield and scope.

Similarly, Stille coupling, utilizing organostannanes, or Heck coupling, with alkenes, could be employed to further diversify the structure. These reactions would append new carbon frameworks to the 4-position of the benzamide (B126) core, significantly altering the molecule's steric and electronic properties.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Introduced Moiety | Potential Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | Aryl group | Pd(PPh₃)₄, Na₂CO₃ |

| Stille | Organostannane | Aryl/Alkenyl group | PdCl₂(PPh₃)₂, CuI |

| Heck | Alkene | Alkenyl group | Pd(OAc)₂, P(o-tolyl)₃ |

| Buchwald-Hartwig | Amine/Alcohol | Amino/Alkoxy group | Pd₂(dba)₃, BINAP |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

An alternative strategy for functionalizing the bromine position involves a halogen-metal exchange reaction. This is typically achieved by treating this compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. This process generates a highly reactive aryllithium intermediate.

This newly formed nucleophilic center can then be "quenched" with a wide range of electrophiles. For example, reaction with carbon dioxide would yield a carboxylic acid. Treatment with aldehydes or ketones would introduce secondary or tertiary alcohol functionalities, respectively. Other electrophiles, such as alkyl halides, could be used to install alkyl chains, while reaction with sulfur or selenium followed by an appropriate workup could lead to the formation of thiols or selenols. This two-step sequence provides a powerful and versatile method for introducing a diverse set of functional groups that are not readily accessible through cross-coupling methodologies.

Transformation of the Amide Functional Group

The tertiary amide group in this compound is a robust functional group, but it can also be strategically transformed to access new chemical space.

Reduction to Amines and Subsequent Functionalization

The amide can be reduced to the corresponding tertiary amine, N-benzyl-N-ethyl-(4-bromobenzyl)amine, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation fundamentally alters the electronic nature of the central linkage, converting the planar, electron-withdrawing amide into a basic, three-dimensional amine.

The resulting amine can then undergo a plethora of subsequent functionalization reactions. For instance, it can be N-alkylated with various alkyl halides to form quaternary ammonium (B1175870) salts. It can also be acylated with acid chlorides or anhydrides to generate a new amide with different substituents. Furthermore, the amine could participate in reactions such as the Mannich reaction or be used as a base in various chemical transformations.

Hydrolytic Cleavage and Re-derivatization Reactions

Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-bromobenzoic acid and N-benzylethylamine. This cleavage effectively breaks the molecule into its constituent building blocks.

This strategy can be particularly useful for creating a library of analogs. The resulting 4-bromobenzoic acid can be re-derivatized by reacting it with a diverse range of primary or secondary amines to generate a new series of amides. Similarly, the N-benzylethylamine can be acylated with different carboxylic acids or their derivatives. This approach allows for systematic variation of both the acidic and amine portions of the original molecule, providing a powerful tool for structure-activity relationship studies.

Functionalization of the N-Benzyl and N-Ethyl Side Chains

While the primary reactive sites are the bromine atom and the amide group, the N-benzyl and N-ethyl side chains also offer opportunities for functionalization, albeit through less direct methods.

The benzylic protons on the N-benzyl group are susceptible to radical halogenation under appropriate conditions, such as using N-bromosuccinimide (NBS) with a radical initiator. This would introduce a bromine atom on the benzylic carbon, which could then be displaced by various nucleophiles to introduce new functionalities.

Furthermore, the aromatic ring of the N-benzyl group can undergo electrophilic aromatic substitution reactions. However, the directing effects of the N-alkyl group and the reaction conditions would need to be carefully controlled to achieve selective substitution at the ortho, meta, or para positions. Friedel-Crafts acylation or alkylation, nitration, or halogenation of this ring would yield a new set of derivatives with modified properties. The N-ethyl group is generally less reactive, though radical-mediated reactions could potentially be employed for its functionalization under specific and often harsh conditions.

Advanced Research Directions and Future Perspectives in N Benzyl 4 Bromo N Ethylbenzamide Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and energy-efficient processes. For the synthesis of N-benzyl-4-bromo-N-ethylbenzamide, several innovative and sustainable approaches are being explored.

Current research focuses on replacing traditional, often hazardous, solvents with greener alternatives. Water, ionic liquids, and deep eutectic solvents (DESs) are at the forefront of this shift. whiterose.ac.ukchemrxiv.org For instance, the direct amidation of esters can be achieved in water, offering a metal-free, additive-free, and base-free method. chemrxiv.org Another promising avenue is the use of nanocatalysts in organic synthesis, which can facilitate reactions with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption. ajgreenchem.com Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B (CALB), have also demonstrated excellent yields for amidation reactions in green solvents like cyclopentyl methyl ether (CPME). nih.gov

The development of catalyst-free reactions at room temperature further exemplifies the move towards more sustainable practices. rsc.org These methods not only simplify the synthetic process but also minimize waste generation. researchgate.net

Table 1: Comparison of Green Synthetic Approaches for Amide Bond Formation

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Water-based Amidation | Metal-free, additive-free, base-free. chemrxiv.org | Reduced environmental impact, simplified purification. |

| Nanocatalysis | High surface area-to-volume ratio, enhanced activity. ajgreenchem.com | Increased reaction rates, lower energy requirements, potential for catalyst recycling. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions. nih.gov | High yields, reduced by-product formation. |

| Solvent-free Reactions | Trituration and direct heating of reactants. researchgate.net | Elimination of solvent waste, high reaction rates. |

High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery and optimization of synthetic routes, high-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools. youtube.comacs.org These technologies allow for the rapid screening of a vast array of reaction conditions, including catalysts, solvents, and temperatures, in a parallel fashion. youtube.compurdue.edu

Automated synthesis consoles, some using pre-packed reagent capsules, offer a user-friendly approach to rapidly generate libraries of compounds, including amides. researchgate.netnih.govsynplechem.comresearchgate.netsigmaaldrich.com This is particularly valuable for exploring the structure-activity relationships of derivatives of this compound. The integration of fast analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), with HTE enables the analysis of hundreds or even thousands of unique reactions in a very short time. purdue.edunih.gov This combination of parallel synthesis and rapid analysis significantly shortens the timeline for drug discovery and process development. youtube.comrsc.org

Table 2: Enabling Technologies for Accelerated Synthesis

| Technology | Principle | Application in this compound Research |

| High-Throughput Experimentation (HTE) | Parallel execution of numerous small-scale reactions. youtube.com | Rapid optimization of synthesis conditions (catalyst, solvent, temperature). |

| Automated Synthesis Platforms | Robotic systems for automated reaction setup, execution, and purification. sigmaaldrich.com | Efficient synthesis of a library of derivatives for screening. |

| Rapid Analytical Methods (e.g., DESI-MS) | High-speed mass spectrometry for analyzing reaction outcomes. purdue.edunih.gov | Quick assessment of reaction success in HTE workflows. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies

For example, monitoring reactions in real-time can help identify transient species and determine the influence of different reaction parameters on the rate of formation of the desired product. uzh.ch This data is invaluable for developing robust and scalable synthetic protocols. While specific studies on this compound are not yet prevalent, the methodologies are well-established for similar amide bond formation reactions.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning models, particularly those based on Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction to identify optimal conditions with a minimal number of experiments. ucla.eduacs.org These models can balance the exploration of new reaction conditions with the exploitation of known successful ones. ucla.edu The integration of ML with HTE platforms creates a powerful feedback loop, where the results of experiments are used to train the model, which in turn suggests the next set of experiments to perform. beilstein-journals.orgrsc.org This approach accelerates the optimization process and can uncover non-obvious reaction conditions that lead to improved yields and selectivity. acs.orgrsc.org

Table 3: AI and Machine Learning in Chemical Synthesis

| Approach | Function | Relevance to this compound |

| Reaction Prediction | AI models predict the products of chemical reactions. drugtargetreview.comrsc.org | In-silico screening of potential synthetic pathways. |

| Reaction Optimization | ML algorithms identify optimal reaction conditions. ucla.edu | Efficiently finding the best conditions for synthesis, improving yield and purity. |

| Active Learning | Iterative process where ML models guide experimental design. rsc.org | Accelerating the discovery of novel and improved synthetic methods. |

Multidisciplinary Applications Beyond Basic Chemical Synthesis

While the core of this discussion is on the synthesis of this compound, the future of this compound and its derivatives likely lies in their application in multidisciplinary fields. The benzamide (B126) scaffold is a common motif in biologically active molecules, including pharmaceuticals. ontosight.aimdpi.comscience.gov Therefore, derivatives of this compound could be synthesized and screened for a variety of biological activities.

Furthermore, the specific functional groups present in this compound—the bromo substituent and the tertiary amide—could be leveraged for applications in materials science. For instance, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can be used to control the self-assembly of molecules into ordered structures. ontosight.ai Functionalized benzamides have also been explored as components of metal-organic frameworks and other advanced materials. researchgate.net The exploration of these multidisciplinary applications represents a significant future research direction that could unlock new value for this chemical entity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-bromo-N-ethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide coupling between 4-bromobenzoyl chloride and N-benzyl-N-ethylamine under anhydrous conditions. Key parameters include:

- Catalysts : Use of triethylamine or DMAP to facilitate coupling .

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to control exothermic reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm for CH₂), ethyl groups (δ 1.2–1.5 ppm for CH₃), and aromatic protons (δ 7.2–8.0 ppm). The bromine substituent deshields adjacent carbons in ¹³C NMR .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted acid chloride (no ~1800 cm⁻¹ peak) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₅BrNO). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) are critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–200 K to minimize thermal motion. Aim for completeness >99% and Rint < 0.05 .

- Refinement (SHELXL) : Address disordered ethyl/benzyl groups using PART/ISOR commands. Bromine’s high electron density may require anisotropic displacement parameter (ADP) constraints .

- Validation : Check for Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound compared to non-halogenated analogs?

- Methodological Answer :

- Electrophilic Reactivity : Bromine acts as a meta-directing group, slowing electrophilic substitution. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict sites for nucleophilic attack .

- Cross-Coupling Potential : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ as a catalyst. Monitor reaction progress via GC-MS and optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) for higher yields .

Q. What strategies mitigate discrepancies between experimental and computational data (e.g., bond lengths, angles) in structural studies?

- Methodological Answer :

- Benchmarking : Compare crystallographic bond lengths (e.g., C–Br = ~1.89 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >0.02 Å suggest overfitting in refinement .

- Thermal Motion Correction : Apply TLS (translation-libration-screw) models in SHELXL to account for rigid-body motion in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。